molecular formula C15H20O4 B075412 Tanacetin CAS No. 1401-54-3

Tanacetin

Cat. No. B075412
CAS RN: 1401-54-3
M. Wt: 264.32 g/mol
InChI Key: CFUWPZZLCJXNSQ-XXUMUBMXSA-N
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Description

Tanacetin is a flavonoid compound that is derived from the plant Tanacetum vulgare, commonly known as tansy. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

Structural Characterization and Chemical Analysis

Tanacetin has been extensively studied for its structural and chemical properties. Qi-tai (2008) isolated Tanacetin from the whole herbs of Crossostephium chinense and elucidated its structure using crystal X-ray analysis and a series of 1D and 2D NMR techniques. This detailed characterization laid the foundation for further exploration of its properties and potential applications (Z. Qi-tai, 2008).

Immunomodulatory Activity

Tanacetin has shown promising results in modulating immune responses. A study by Xie et al. (2007) identified that acidic polysaccharides isolated from Tanacetum vulgare L. (Tansy) exhibit potent macrophage/monocyte-activating activity. These polysaccharides enhance the production of reactive oxygen species (ROS), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-alpha) in murine macrophages and activate nuclear factor kappaB (NF-kappaB) in human monocytes. Additionally, they stimulate human neutrophil function and have complement-fixing activity, contributing to anti-inflammatory and wound-healing properties (G. Xie, I. Schepetkin, M. Quinn, 2007).

Intestinal Permeability and Absorption

The study of intestinal permeability is crucial for understanding the absorption and bioavailability of compounds. The intestinal permeability of Tanacetin, among other sesquiterpenes, was examined using the Caco-2 cell monolayer model by Qi Wu et al. (2010). The research highlighted that Tanacetin is well absorbed mainly by passive diffusion via the transcellular pathway and suggested potential involvement of metabolism during absorption (Qi Wu, Bo Zhao, Xiu-wei Yang, W. Xu, P. Zhang, Lei Zou, Lianxue Zhang, 2010).

Antioxidant Activity and Phytochemical Profile

Tanacetin has been noted for its antioxidant properties. Zengin et al. (2019) investigated the chemical composition and biological activities of Tanacetum poteriifolium Grierson and found that the water extract showed significant antioxidant activity. The study emphasized the plant's potential use in managing health problems such as Alzheimer's disease, diabetes, and epidermal hyperpigmentation problems, partly due to its phytochemical composition, including phenolics and flavonoids (G. Zengin, E. Sieniawska, Ismail Senkardes, Marie Carene Nancy Picot-Allain, Kouadio Ibrahime Sinan, M. Fawzi Mahomoodally, 2019).

Vascular Activity

Understanding the effects of compounds on vascular systems is vital for assessing their therapeutic potential. A study conducted by Lahlou et al. (2008) on Tanacetum vulgare L. revealed that its aqueous extract possesses both NO-mediated and NO-independent vasorelaxing properties in vitro. This finding provides insight into the potential cardiovascular applications of Tanacetin, highlighting its therapeutic promise in traditional medicine for conditions such as hypertension (S. Lahlou, Khadija Cherkaoui Tangi, B. Lyoussi, N. Morel, 2008).

properties

CAS RN

1401-54-3

Product Name

Tanacetin

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,5aS,6R,9aR,9bS)-6,9a-dihydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h10-12,16,18H,1-2,4-7H2,3H3/t10-,11+,12-,14-,15-/m0/s1

InChI Key

CFUWPZZLCJXNSQ-XXUMUBMXSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@]1(C(=C)CC[C@H]2O)O)OC(=O)C3=C

SMILES

CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C

Canonical SMILES

CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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